4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
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Description
4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a useful research compound. Its molecular formula is C24H24N4O2S and its molecular weight is 432.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.16199719 g/mol and the complexity rating of the compound is 780. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that 2-oxo-1,2,3,4-tetrahydropyrimidines, a key moiety present in this compound, have multiple therapeutic and pharmacological activities including antimicrobial, antiviral, anticancer, anti-inflammatory action . They also include the adrenergic receptor antagonists for prostatic hyperplasia treatment .
Mode of Action
It’s known that 2-oxo-1,2,3,4-tetrahydropyrimidines interact with their targets to exert their therapeutic effects .
Biochemical Pathways
It’s known that 2-oxo-1,2,3,4-tetrahydropyrimidines, a key moiety in this compound, are involved in various biochemical pathways due to their wide range of therapeutic and pharmacological activities .
Result of Action
It’s known that 2-oxo-1,2,3,4-tetrahydropyrimidines, a key moiety present in this compound, have multiple therapeutic and pharmacological activities .
Biochemical Analysis
Biochemical Properties
4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit phosphodiesterase III A (PDE3A), an enzyme that regulates cyclic adenosine monophosphate (cAMP) levels in cells . By inhibiting PDE3A, the compound increases cAMP levels, leading to various downstream effects on cellular signaling pathways. Additionally, the compound’s interaction with adenosine uptake mechanisms further influences cellular responses .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to exhibit antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties . These effects are mediated through its impact on cell signaling pathways, particularly those involving cAMP. The compound’s ability to modulate gene expression and cellular metabolism is also noteworthy, as it can influence the expression of genes involved in cell proliferation, apoptosis, and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of PDE3A . This inhibition prevents the breakdown of cAMP, leading to elevated cAMP levels and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various target proteins, resulting in changes in cellular functions such as increased heart muscle contraction, relaxation of smooth muscles, and inhibition of platelet aggregation. The compound may also interact with other biomolecules, such as adenosine transporters, further modulating cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular functions. The compound is known to be light-sensitive and requires storage in amber vials at -20°C to maintain its stability . Over time, the compound’s effects on cellular functions may diminish due to degradation, but its initial impact on cAMP levels and related cellular processes remains significant.
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have shown that its effects vary with different dosages. At lower doses, the compound exhibits beneficial effects such as vasodilation and cardiotonic properties . At higher doses, toxic or adverse effects may occur, including potential cardiotoxicity and other side effects. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing risks.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate cAMP levels and adenosine uptake . The compound’s inhibition of PDE3A plays a central role in these pathways, leading to increased cAMP levels and subsequent activation of downstream signaling cascades. Additionally, the compound’s interaction with adenosine transporters affects adenosine metabolism and cellular responses.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s ability to inhibit adenosine uptake suggests that it may be transported via adenosine transporters, affecting its localization and accumulation within cells. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound’s interactions with specific targeting signals or post-translational modifications may direct it to particular cellular compartments or organelles . This localization can influence the compound’s efficacy and its ability to modulate cellular processes effectively.
Properties
IUPAC Name |
4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c29-22(27-13-5-8-18-7-1-2-10-20(18)27)16-31-23-19-9-3-11-21(19)28(24(30)26-23)15-17-6-4-12-25-14-17/h1-2,4,6-7,10,12,14H,3,5,8-9,11,13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHMHMWQAVNCIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)N3CCCC4=CC=CC=C43)CC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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